1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Overview
Description
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene is a chemical compound with the molecular formula C9H8ClNO2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 229.68 g/mol . The IUPAC name for this compound is this compound . The InChI representation of the molecule isInChI=1S/C9H8ClNO2S/c1-12-8-4-7 (11-5-14)9 (13-2)3-6 (8)10/h3-4H,1-2H3
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.68 g/mol . It has a computed XLogP3-AA value of 3.9, which is a measure of its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 62.9 Ų . The compound has a complexity of 233 .Scientific Research Applications
Synthesis and Chemical Properties
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene, similar to related compounds, has been studied for its synthesis and chemical properties. For example, a study details the synthesis of a related medical intermediate molecule, 2,5-Dimethoxy-4-ethylthio-benzeneethanamine, derived from 1,4-dimethoxybenzene through several chemical reactions (Z. Zhimin, 2003).
Catalytic Applications
Related compounds, such as 2-Chloro-1,4-Dimethoxybenzene, have been identified as superior catalytic cofactors in specific biochemical processes, like the oxidation of anisyl alcohol by lignin peroxidase (P. Teunissen & J. Field, 1998). This reveals potential catalytic applications in biochemical and environmental contexts.
Role in Oxidation Processes
The oxidation processes involving compounds like 2-Chloro-1,4-dimethoxybenzene have been extensively studied. These studies provide insights into the formation of cation radicals and their roles in catalyzing oxidation reactions in biochemical pathways (P. Teunissen et al., 1998).
Environmental and Material Science
In material science, derivatives of 1,4-dimethoxybenzene, which are structurally related to this compound, have been used in the synthesis of polymers and as redox shuttles in battery technology. For instance, a study explores the use of a dimethoxybenzene derivative as a redox shuttle for overcharge protection in lithium batteries (Jinkui Feng et al., 2007).
Pharmaceutical Intermediates
Similar compounds are also synthesized as intermediates in the pharmaceutical industry. For example, deuterium-labeled phenethylamine derivatives have been synthesized from 1,4-dimethoxybenzene for use in gas chromatography-mass spectrometry assays (Ya-Zhu Xu & Chinpiao Chen, 2006).
Future Directions
Given the lack of available information on 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. As it is used for proteomics research , it may have potential in the field of biochemistry and molecular biology.
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-8-4-7(11-5-14)9(13-2)3-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNKXQJYPPPUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=S)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370906 | |
Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-82-0 | |
Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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